2-(4-Piperidylmethoxy)benzoxazole

EGFR Kinase Inhibitor Anticancer

2-(4-Piperidylmethoxy)benzoxazole (CAS 1420942-13-7) is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol. Its structure features a benzoxazole core linked via a methoxy spacer to a 4-piperidine group, providing a distinct chemical scaffold for medicinal chemistry applications.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 1420942-13-7
Cat. No. B6331989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperidylmethoxy)benzoxazole
CAS1420942-13-7
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=NC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2
InChIKeyVUMPDJMGXIGCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Piperidylmethoxy)benzoxazole (CAS 1420942-13-7): A Modular Benzoxazole-Piperidine Scaffold for CNS Research and Kinase Inhibitor Development


2-(4-Piperidylmethoxy)benzoxazole (CAS 1420942-13-7) is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [1]. Its structure features a benzoxazole core linked via a methoxy spacer to a 4-piperidine group, providing a distinct chemical scaffold for medicinal chemistry applications [2]. The compound is primarily utilized as a synthetic intermediate and building block in the development of novel ligands targeting central nervous system (CNS) receptors and various kinases, offering a versatile platform for structure-activity relationship (SAR) studies .

2-(4-Piperidylmethoxy)benzoxazole vs. Analogs: Why Scaffold Geometry Dictates Target Selectivity and Procurement Outcomes


In the class of piperidine-benzoxazole hybrids, simple substitution with a generic analog is unlikely to replicate biological or physicochemical properties. The specific '4-piperidylmethoxy' substitution on 2-(4-Piperidylmethoxy)benzoxazole defines its three-dimensional geometry, hydrogen-bonding capacity, and electron distribution, which are critical determinants of its interaction with specific biological targets [1]. As shown in structure-activity relationship (SAR) studies, minor positional changes (e.g., 3- vs. 4-piperidyl linkage) or the absence of the methoxy spacer can abolish desired affinity profiles, making this precise compound indispensable for reproducible and meaningful research outcomes [2].

Quantitative Evidence for 2-(4-Piperidylmethoxy)benzoxazole: Head-to-Head and Class-Level Data for Informed Procurement


EGFR Kinase Inhibition: Superior Potency Compared to Standard-of-Care Erlotinib

A novel series of benzoxazole-appended piperidine derivatives demonstrated potent inhibition of the epidermal growth factor receptor (EGFR). Notably, the most active compounds in this series (4d and 7h) achieved superior potency in an enzymatic assay compared to the FDA-approved EGFR inhibitor erlotinib [1].

EGFR Kinase Inhibitor Anticancer Breast Cancer

Antiproliferative Activity: Greater Potency than Doxorubicin in Breast Cancer Cell Lines

In cellular models, synthesized benzoxazole-appended piperidine derivatives showed significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines, exceeding the potency of the widely used chemotherapeutic agent doxorubicin in specific cases [1]. For example, the most potent compounds in the series had IC50 values as low as 7.31 µM and 1.66 µM against MCF-7 and MDA-MB-231 cells, respectively, compared to doxorubicin's IC50 values of 8.20 µM and 13.34 µM.

Anticancer Breast Cancer Cytotoxicity MCF-7 MDA-MB-231

Sigma-2 Receptor Affinity: A Defined Ki for a Distinct CNS Pharmacological Profile

The specific compound 2-(4-Piperidylmethoxy)benzoxazole has been characterized for its binding affinity to the sigma-2 receptor, a protein implicated in neurological disorders and cancer. A binding assay determined its inhibition constant (Ki) to be 90 nM [1]. This quantitative data differentiates it from other sigma receptor ligands in its class and establishes its baseline potency for SAR studies aimed at developing novel sigma-2 targeting agents.

Sigma Receptor Neuroscience CNS Radioligand

SST5 Receptor Antagonism: Platform for Selective, Nanomolar Affinity with Optimized Off-Target Profile

Benzoxazole piperidines, a class to which 2-(4-Piperidylmethoxy)benzoxazole belongs, serve as a leading scaffold for developing selective and potent somatostatin receptor subtype 5 (SST5R) antagonists. SAR studies on this series have yielded compounds with Ki values ranging from 2.4 to 436 nM [1]. Critically, these studies demonstrate that strategic substitutions on the benzoxazole periphery can entirely eliminate undesired h5-HT2B activity, a common safety concern, while maintaining high affinity .

Somatostatin Receptor SST5 GPCR Endocrinology

Optimal Applications for 2-(4-Piperidylmethoxy)benzoxazole in R&D and Procurement Strategy


CNS Drug Discovery: Development of Novel Sigma Receptor Ligands

The compound's defined affinity for the sigma-2 receptor (Ki = 90 nM) makes it a validated starting point for medicinal chemistry programs targeting neurological and psychiatric disorders. Procurement is justified for any laboratory synthesizing radioligands for PET imaging, developing sigma-2 agonists/antagonists, or conducting SAR studies to improve potency and selectivity for this receptor class [1].

Oncology Research: Lead Generation for Potent EGFR and VEGFR-2/c-Met Inhibitors

Given that derivatives of this scaffold have demonstrated superior EGFR inhibition compared to erlotinib and have been designed as dual VEGFR-2/c-Met inhibitors, this compound is ideal for cancer drug discovery programs [1]. It is particularly well-suited for laboratories focused on synthesizing novel kinase inhibitors to overcome resistance in breast, lung, or other solid tumors, as evidenced by potent antiproliferative data in multiple cancer cell lines [2].

Multitarget Antipsychotic Agent Development

Research on related benzoxazole-piperidine derivatives shows that this scaffold can be optimized to achieve a specific polypharmacology profile, combining high affinity for dopamine D2 and serotonin 5-HT1A/5-HT2A receptors with low affinity for off-targets like hERG and H1 receptors [1]. This makes 2-(4-Piperidylmethoxy)benzoxazole a strategic procurement choice for projects aimed at developing next-generation antipsychotics with an improved therapeutic index.

Metabolic Disease Research: Sourcing for Selective GPCR Modulators

The scaffold's established role as a basis for potent and selective somatostatin receptor subtype 5 (SST5R) antagonists positions it for use in endocrinology and metabolic disease research. The ability to completely ablate h5-HT2B activity through structural modification is a key differentiator that adds significant value for drug discovery programs targeting the SST5 receptor for applications such as diabetes or acromegaly [1].

Quote Request

Request a Quote for 2-(4-Piperidylmethoxy)benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.